N'-[2-(2-benzylphenoxy)acetyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide
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Overview
Description
N’-[2-(2-benzylphenoxy)acetyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide is a complex organic compound with the molecular formula C24H27N3O3 and a molecular weight of 405.498. This compound is characterized by its unique structure, which includes a piperidine ring, a benzylphenoxy group, and a prop-2-yn-1-yl substituent. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-benzylphenoxy)acetyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzylphenoxy Acetyl Intermediate: This step involves the reaction of benzylphenol with acetyl chloride in the presence of a base such as pyridine to form the benzylphenoxy acetyl intermediate.
Piperidine Derivative Formation: The intermediate is then reacted with 1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-benzylphenoxy)acetyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[2-(2-benzylphenoxy)acetyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(2-benzylphenoxy)acetyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(2-phenoxy)acetyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide
- N’-[2-(2-benzylphenoxy)acetyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide
Uniqueness
N’-[2-(2-benzylphenoxy)acetyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzylphenoxy group and a piperidine ring makes it particularly versatile in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N'-[2-(2-benzylphenoxy)acetyl]-1-prop-2-ynylpiperidine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-2-15-27-16-9-8-13-21(27)24(29)26-25-23(28)18-30-22-14-7-6-12-20(22)17-19-10-4-3-5-11-19/h1,3-7,10-12,14,21H,8-9,13,15-18H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRSOWFWCCDKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)NNC(=O)COC2=CC=CC=C2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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